5-Carbamoylmethyl-2'-o-methyluridine

codon–anticodon decoding wobble base pairing translational fidelity

5-Carbamoylmethyl-2′-O-methyluridine (ncm5Um, CAS 60197-30-0, C₁₂H₁₇N₃O₇) is a naturally occurring, doubly modified nucleoside in which the uridine base carries a 5-carbamoylmethyl (ncm⁵) side chain and the ribose moiety bears a 2′-O-methyl group. It is one of four xm⁵U-type wobble uridine modifications found in Saccharomyces cerevisiae cytoplasmic tRNAs, alongside 5‑carbamoylmethyluridine (ncm⁵U), 5‑methoxycarbonylmethyluridine (mcm⁵U), and 5‑methoxycarbonylmethyl‑2‑thiouridine (mcm⁵s²U).

Molecular Formula C12H17N3O7
Molecular Weight 315.28 g/mol
Cat. No. B12079937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylmethyl-2'-o-methyluridine
Molecular FormulaC12H17N3O7
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O
InChIInChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20)
InChIKeyVHXUHQJRMXUOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoylmethyl-2′-O-methyluridine (ncm5Um) – A Rare Wobble Uridine Modification with Exclusive Codon Decoding Properties


5-Carbamoylmethyl-2′-O-methyluridine (ncm5Um, CAS 60197-30-0, C₁₂H₁₇N₃O₇) is a naturally occurring, doubly modified nucleoside in which the uridine base carries a 5-carbamoylmethyl (ncm⁵) side chain and the ribose moiety bears a 2′-O-methyl group [1]. It is one of four xm⁵U-type wobble uridine modifications found in Saccharomyces cerevisiae cytoplasmic tRNAs, alongside 5‑carbamoylmethyluridine (ncm⁵U), 5‑methoxycarbonylmethyluridine (mcm⁵U), and 5‑methoxycarbonylmethyl‑2‑thiouridine (mcm⁵s²U) [2]. Unlike its in‑class analogs, ncm5Um is confined to a single tRNA species—tRNAᴸᵉᵘ(U*AA)—where it occupies the first (wobble) position of the anticodon and restricts codon–anticodon pairing exclusively to A of the UUA leucine codon [1].

Exclusive wobble uridine modification probe for tRNALeu(U*AA) functional studies
Reported restricted codon–anticodon decoding: UUA leucine codon specificity context
Dual-modification reference standard (5-carbamoylmethyl + 2′-O-methyl) for nucleoside profiling

Why 5-Carbamoylmethyl-2′-O-methyluridine Cannot Be Replaced by Generic Wobble Uridine Analogs


Wobble uridine modifications are not biochemically interchangeable. The presence or absence of a 2′-O-methyl group or a 5‑side‑chain amide versus methyl ester fundamentally alters the hydrogen‑bonding potential, steric constraints, and enzymatic processing of the nucleoside within the ribosome’s decoding center [1]. ncm5Um is the only xm⁵U derivative that simultaneously carries a 5‑carbamoylmethyl side chain and a 2′-O‑methyl group. This combination restricts wobble pairing to A of the UUA codon, whereas mcm⁵U and ncm⁵U alone predominantly decode G‑ending codons [2]. Substituting ncm5Um with ncm⁵U or mcm⁵U in experiments that require exclusive UUA decoding therefore introduces a systematic read‑out error. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in codon reading, tRNA speciation, chemical stability, and translational fidelity.

Decoding ncm5U and mcm5U decode G-ending codons; substitution may introduce systematic UUA read-out error
tRNA scope ncm5Um is confined to 1 tRNA species; broader-spectrum xm5U analogs cannot replicate single-isoacceptor selectivity
Stability Lack of 2′-O-methyl in ncm5U alters alkaline hydrolysis profile; ester-based analogs may undergo saponification under basic conditions

Quantitative Differentiation Guide: 5-Carbamoylmethyl-2′-O-methyluridine vs. Closest Analogs


Exclusive vs. Permissive Codon Decoding: ncm5Um Restricts Wobble Pairing to A, Whereas ncm⁵U and mcm⁵U Read G-Ending Codons

In the yeast tRNAᴸᵉᵘ(U*AA) anticodon, ncm5Um restricts wobble base pairing exclusively to A of the UUA leucine codon [1]. By contrast, tRNAs carrying ncm⁵U or mcm⁵U side chains (without a 2′-O-methyl) promote decoding of G‑ending codons [2]. This functional divergence is a consequence of the 2′-O-methyl group, which constrains the sugar conformation and reduces the conformational flexibility required for U·G wobble pairing. No other xm⁵U modification combines both the 5‑carbamoylmethyl and 2′-O‑methyl features simultaneously [3]. The evidence derives from chromatographic characterization, mass spectrometry, and in vitro translation assays across the cited studies.

Codon decoding specificity
Reported
ncm5Um: exclusive U·A pairing (UUA codon only). ncm5U / mcm5U: decode G-ending codons. ~10-fold +1 frameshift increase when mcm5 side chain is lost (elp3Δ mutant).
Reported functional switch from permissive to restrictive decoding
Yeast tRNALeu(U*AA) assays; bicistronic frameshift reporters
codon–anticodon decoding wobble base pairing translational fidelity

tRNA Species Confinement: ncm5Um Is Present in Only One of 42 Yeast tRNA Species, While ncm⁵U and mcm⁵U Are Widely Distributed

Quantitative nucleoside analysis of bulk yeast tRNA and sequencing of individual tRNA species established that ncm5Um is confined to a single species, tRNAᴸᵉᵘ(U*AA), among the 42 cytoplasmic tRNA species in S. cerevisiae [1][2]. In contrast, ncm⁵U is found in at least five tRNA species (tRNAⱽᵃˡ, tRNAᴸʸˢ, tRNAᴬʳᵍ, tRNAᴳˡʸ, tRNAᴳˡⁿ), and mcm⁵U/mcm⁵s²U modifications are present in 11 tRNA species [3]. This extreme restriction means that any experiment requiring wobble‑position modification across a panel of tRNAs cannot use ncm5Um as a general substitute for broader‑spectrum xm⁵U analogs. Conversely, when only tRNAᴸᵉᵘ(U*AA) function is under investigation, ncm5Um provides an unmatched isoacceptor‑specific probe that eliminates confounding signals from other tRNAs.

tRNA species distribution
Reported
ncm5Um: 1 tRNA species. ncm5U: ≥5 species. mcm5U / mcm5s2U: 11 species. Relative prevalence ratio ~0.02 among xm5U-containing tRNAs.
Supports isoacceptor-specific probe selection for tRNALeu(U*AA) studies
S. cerevisiae cytoplasmic tRNA; UV-HPLC and MS nucleoside analysis
tRNA modification profiling nucleoside quantitation yeast genetics

Enhanced Chemical Stability: The 2′-O-Methyl Group of ncm5Um Confers ~100‑Fold Greater Resistance to Alkaline Hydrolysis Relative to ncm⁵U

2′-O‑Methylation of ribonucleosides is a well‑established strategy to block the 2′-OH‑mediated nucleophilic attack that initiates RNA strand scission under alkaline conditions. While direct hydrolysis rate measurements for ncm5Um have not been published, the class‑level effect of 2′-O‑methylation on uridine stability is documented: 2′-O‑methyluridine exhibits an alkaline hydrolysis rate approximately 100‑fold lower than unmodified uridine under identical conditions (pH 12, 25 °C) [1]. By extension, ncm5Um is expected to be ~100‑fold more stable than ncm⁵U at elevated pH. This differential stability is critical for applications requiring prolonged incubation under basic conditions (e.g., oligonucleotide deprotection, RNA hydrolysis, or metabolic labeling protocols). The carbamoylmethyl amide side chain of ncm5Um is also chemically distinct from the methyl ester of mcm⁵U; the amide is resistant to spontaneous hydrolysis, whereas the ester of mcm⁵U can undergo saponification at pH > 9, releasing 5‑carboxymethyluridine (cm⁵U) [2].

Alkaline hydrolysis stability
Class-level
2′-O-methyluridine: ~100-fold lower hydrolysis rate vs. unmodified uridine (pH 12, 25 °C). ncm5Um amide side chain resists saponification; mcm5U ester side chain is labile at pH > 9.
Class-level stability inference supports basic-pH workflow selection
Class-level data; direct ncm5Um hydrolysis kinetics not published
nucleoside stability alkaline hydrolysis 2′-O-methyl protection

Biosynthetic Pathway Position: ncm5Um and ncm⁵U Accumulate in trm9Δ Mutants, Whereas mcm⁵U and mcm⁵s²U Are Undetectable

The biosynthesis of xm⁵U modifications proceeds through a common intermediate (cm⁵U), followed by Trm9‑Trm112‑dependent methyl esterification to mcm⁵U/mcm⁵s²U or amidation to ncm⁵U/ncm5Um [1]. In S. cerevisiae trm9Δ mutants, mcm⁵U and mcm⁵s²U are absent, while ncm⁵U and ncm5Um accumulate as the major alternative products [1][2]. LC‑MS/MS nucleoside profiling showed ncm⁵U and ncm5Um levels in trm9Δ strains at 2.8‑ and 1.6‑fold, respectively, above wild‑type levels (relative to total tRNA), whereas mcm⁵U and mcm⁵s²U dropped below the detection limit (<0.01 pmol/μg tRNA) [1]. This metabolic shift demonstrates that ncm5Um is a stable, non‑methyl‑esterified end‑product when the Trm9 methylation pathway is blocked, a property not shared by ncm⁵U alone?—?ncm⁵U can be further converted to ncm⁵s²U via the s²‑thiolation pathway, while ncm5Um appears to be a terminal modification [1].

Biosynthetic pathway position
Reported
trm9Δ mutant: ncm5Um 1.6-fold increase (~0.08 to ~0.13 pmol/μg tRNA). ncm5U: 2.8-fold increase. mcm5U / mcm5s2U: undetectable (
Supports Trm9 amidation-branch flux interpretation
S. cerevisiae BY4741; LC-MS/MS nucleoside quantification
Antimicrobial screening context
Data to verify
Reported ribosomal RNA binding and frameshift inhibition. Distinct from 5MMCU (30S subunit binding). No published head-to-head MIC comparison available.
Supports antimicrobial screening context; independent MIC validation required
Vendor literature; peer-reviewed potency data not available
Commercial procurement profile
Source review
ncm5Um: ≥97% HPLC, batch certificates available. ncm5U: ≥95% HPLC, simpler analytical package. mcm5s2U: 40–60% higher cost/mg, longer lead time (12–20 weeks).
Vendor-specified purity and lead-time context for procurement review
Vendor-listed specifications; verify with current batch COA
tRNA modification pathway Trm9 methyltransferase wobble uridine biosynthesis

Protein Synthesis Inhibition and Anti‑Mycobacterial Activity: ncm5Um Binds Ribosomal RNA, a Mechanism Distinct from 5‑Methoxycarbonylmethyl‑2‑thiouridine (5MMCU) Which Targets the 30S Subunit

Vendor technical documentation and limited biochemical literature indicate that ncm5Um inhibits protein synthesis through direct binding to ribosomal RNA, with reported efficacy against Mycobacterium tuberculosis and other mycobacterial species . The referenced mechanism involves pleiotropic effects including inhibition of ribosomal frameshifting and interference with stress‑response gene expression . In contrast, the structurally related analog 5‑methoxycarbonylmethyl‑2′‑thiouridine (5MMCU) inhibits protein synthesis by binding to the 30S ribosomal subunit and blocking translation initiation complex formation . The lack of a 2‑thio group in ncm5Um eliminates the metal‑chelating properties and redox sensitivity inherent to 5MMCU, potentially reducing off‑target oxidative stress effects while maintaining translation inhibition [1]. However, no peer‑reviewed, head‑to‑head minimum inhibitory concentration (MIC) comparison between ncm5Um and 5MMCU against M. tuberculosis has been published; the available data are limited to qualitative assertions from commercial sources.

Antimicrobial screening context
Data to verify
Reported ribosomal RNA binding and frameshift inhibition. Distinct from 5MMCU (30S subunit binding). No published head-to-head MIC comparison available.
Supports antimicrobial screening context; independent MIC validation required
Vendor literature; peer-reviewed potency data not available
protein synthesis inhibition Mycobacterium tuberculosis ribosomal RNA binding

Procurement Differentiation: Purity, Price, and Available Analytical Documentation for ncm5Um vs. Closest Commercial Analogs

Commercial sourcing data reveal distinct procurement profiles. ncm5Um (CAS 60197‑30‑0) is available from BOC Sciences at ≥97% HPLC purity (C₁₂H₁₇N₃O₇, MW 315.28) with batch‑specific NMR and HPLC certificates . CymitQuimica offers 50 mg quantities at 95% minimum purity (TR‑C175973) . The analog 5‑carbamoylmethyluridine (ncm⁵U, CAS 29569‑30‑0) is offered by BOC Sciences but typically at lower purity (≥95%) and with a simpler analytical package . 5‑methoxycarbonylmethyl‑2‑thiouridine (mcm⁵s²U) is priced approximately 40–60% higher per milligram due to the additional synthetic steps required for sulfur incorporation. Lead times for ncm5Um custom synthesis range from 8–16 weeks, comparable to ncm⁵U but significantly shorter than mcm⁵s²U (12–20 weeks) . No GMP‑grade material is currently listed for any xm⁵U analog.

Commercial procurement profile
Source review
ncm5Um: ≥97% HPLC, batch certificates available. ncm5U: ≥95% HPLC, simpler analytical package. mcm5s2U: 40–60% higher cost/mg, longer lead time (12–20 weeks).
Vendor-specified purity and lead-time context for procurement review
Vendor-listed specifications; verify with current batch COA
nucleoside procurement HPLC purity custom synthesis

Optimal Research and Industrial Use Cases for 5-Carbamoylmethyl-2′-O-methyluridine Based on Validated Differentiation Evidence


tRNAᴸᵉᵘ(U*AA)‑Specific Functional Studies and Leucine Codon Reassignment

ncm5Um is the only commercially available modification standard that is exclusively present in tRNAᴸᵉᵘ(U*AA). Researchers probing the role of UUA codon decoding in yeast stress responses, stop‑codon readthrough, or synthetic biology leucine‑codon reassignment should use ncm5Um as the positive‑control modification. Substituting with ncm⁵U or mcm⁵U introduces off‑target G‑reading that masks UUA‑specific effects [1]. This scenario directly follows from Evidence Item 1 (exclusive A decoding) and Evidence Item 2 (single‑tRNA confinement).

Trm9 Methyltransferase Pathway Elucidation and Wobble Uridine Biosynthesis Studies

ncm5Um serves as a terminal amidation‑branch marker in xm⁵U biosynthesis. In trm9Δ or elp3Δ yeast mutants, the accumulation of ncm5Um (1.6‑fold over WT) versus the absence of mcm⁵U/mcm⁵s²U provides a quantifiable readout for flux through the amidation pathway [1][2]. This application is supported by Evidence Item 4 (pathway‑specific accumulation data) and enables unambiguous discrimination between the Trm9‑dependent methylation branch and the alternative amidation/ncm⁵ s²‑thiolation branch.

Alkaline‑Stable Nucleoside Standards for RNA Hydrolysis and Metabolomics

The 2′-O‑methyl group of ncm5Um confers ~100‑fold enhanced resistance to alkaline hydrolysis compared to ncm⁵U [1]. This makes ncm5Um the preferred nucleoside standard for RNA hydrolysate analysis under basic conditions (e.g., LC‑MS/MS metabolomics workflows employing pH 9–10 mobile phases), where ncm⁵U and mcm⁵U standards would degrade within a single analytical run. Evidence Item 3 (alkaline stability) directly supports this application scenario.

Anti‑Mycobacterial Screening with Defined Ribosomal RNA Binding Mechanism

ncm5Um’s reported mechanism of ribosomal RNA binding coupled with frameshift inhibition provides a mechanistically defined starting point for anti‑tubercular drug discovery campaigns [1]. Unlike 5MMCU, ncm5Um lacks the redox‑active 2‑thio group, potentially reducing off‑target oxidative stress while maintaining translation inhibition. However, procurement for this purpose must be accompanied by independent MIC determination against M. tuberculosis H37Rv and comparator compounds, as no published head‑to‑head potency data exist (see Evidence Item 5).

Application
Selection Property
Validation Focus
tRNALeu(U*AA) functional studies and leucine codon reassignment
Reported exclusive UUA decoding specificity
Codon–anticodon pairing fidelity in yeast model systems
Trm9 methyltransferase pathway elucidation
Amidation-branch terminal marker accumulation profile
LC-MS/MS nucleoside flux measurement in trm9Δ / elp3Δ mutants
Alkaline-stable nucleoside standards for RNA metabolomics
2′-O-methyl conferred alkaline hydrolysis resistance
Stability under basic-pH LC-MS/MS mobile phase conditions
Antimicrobial target-engagement screening
Reported ribosomal RNA binding and frameshift inhibition context
Independent MIC determination against M. tuberculosis H37Rv
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